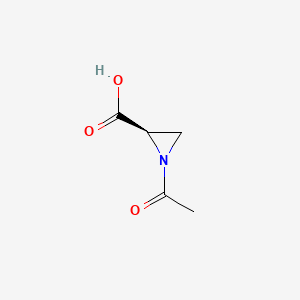

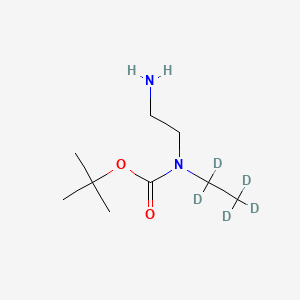

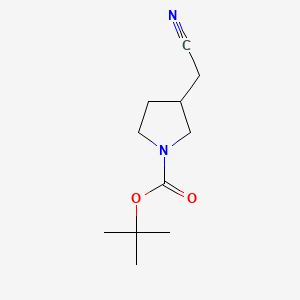

Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Organic Synthesis

Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate: is a valuable building block in organic synthesis. It is particularly useful in the synthesis of pyrrolidine derivatives, which are prevalent in many bioactive compounds and pharmaceuticals . The tert-butyl group serves as a protective group that can be removed after the desired reactions have taken place, ensuring the integrity of the pyrrolidine structure throughout the synthetic process.

Chemoselective N-tert-Butoxycarbonylation

This compound has been identified as a green and chemoselective N-tert-butoxycarbonylation reagent. It is effective for the protection of amines in the synthesis of various organic molecules . The chemoselectivity is crucial for the high yield and purity of the desired products, making it a valuable reagent in medicinal chemistry.

Peptide Synthesis

In peptide synthesis, Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate can be used to introduce the tert-butyl protected amino group, which is a common protecting group for amines in peptide coupling reactions . This allows for the sequential addition of amino acids without unwanted side reactions.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which include many biologically active molecules, can be synthesized using this compound as an intermediate. Its cyanomethyl group can participate in various cyclization reactions to form diverse heterocyclic structures .

Material Science

In the field of material science, Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate can be used in the synthesis of novel ionic liquids. These ionic liquids have potential applications in electrochemistry, catalysis, and as solvents for chemical reactions .

Computational Chemistry

This compound is also relevant in computational chemistry, where it can be used in molecular modeling and simulations to predict the behavior of new molecules. Programs like Amber and GROMACS utilize such compounds for creating accurate models for simulations .

Industrial Production

The tert-butyl group’s ease of removal makes Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate a candidate for large-scale industrial production of complex organic molecules. Its stability and reactivity are beneficial for developing efficient and scalable synthetic routes .

Environmental Chemistry

Lastly, due to its potential as a green reagent, it may find applications in environmental chemistry. Its use in reactions that are carried out under mild conditions with minimal byproducts aligns with the principles of green chemistry .

Mécanisme D'action

Propriétés

IUPAC Name |

tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-5,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLBXZOFLWOERN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679043 |

Source

|

| Record name | tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |

CAS RN |

142253-46-1 |

Source

|

| Record name | tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4](/img/structure/B587247.png)